molecular formula C25H16Cl2N2O4 B611169 TASP0376377 CAS No. 1233246-60-0

TASP0376377

Cat. No.: B611169
CAS No.: 1233246-60-0
M. Wt: 479.313
InChI Key: CSVJLKCBGGRRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)

CRTH2 is a G-protein coupled receptor that plays a crucial role in the body's inflammatory response, particularly in allergic reactions. dovepress.comnih.gov It is expressed on various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils. dovepress.comtandfonline.com

Role of CRTH2 in Prostaglandin (B15479496) D2 (PGD2) Signaling Pathways

Prostaglandin D2 (PGD2) is a key mediator released primarily by mast cells following allergen stimulation. dovepress.comnih.gov PGD2 exerts its effects by binding to two main receptors: the DP1 receptor and the CRTH2 receptor. nih.gov While both receptors are activated by PGD2, they often trigger opposing signaling pathways. kjim.org

The binding of PGD2 to CRTH2 initiates a cascade of intracellular events, primarily through a G-protein of the Gi alpha subunit. nih.gov This activation inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. plos.org Concurrently, the Gβγ complex stimulates phospholipase Cβ, which in turn generates inositol (B14025) triphosphate (IP3). nih.gov This process mobilizes calcium from intracellular stores, a critical step in the activation and migration of immune cells. nih.govplos.org This signaling pathway is pivotal in promoting the chemotaxis and activation of Th2 cells, eosinophils, and basophils, all of which are key players in allergic inflammation. nih.goversnet.org

Significance of CRTH2 in Allergic and Inflammatory Pathophysiology

The activation of CRTH2 by PGD2 is strongly implicated in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. dovepress.comkjim.org Elevated levels of PGD2 have been observed in the airways of asthmatic patients following allergen exposure. ersnet.org The subsequent activation of CRTH2 on immune cells leads to their recruitment and activation at the site of inflammation. dovepress.com

Specifically, CRTH2 activation on Th2 cells promotes the release of pro-inflammatory cytokines like interleukin-4 (IL-4), IL-5, and IL-13. dovepress.comnih.gov These cytokines orchestrate the allergic inflammatory response, including the recruitment and activation of eosinophils. dovepress.com Eosinophils, in turn, contribute to tissue damage and airway hyperresponsiveness characteristic of asthma. Studies have shown that CRTH2 is involved in the migration and activation of eosinophils and basophils. ersnet.org The PGD2-CRTH2 signaling axis plays a significant role in chronic allergic skin inflammation, suggesting its involvement in conditions like atopic dermatitis. oup.com

Historical Development of CRTH2 Antagonists in Preclinical Research

The recognition of CRTH2's central role in allergic inflammation spurred the development of antagonists to block its activity. bmj.com Preclinical research has focused on synthesizing small-molecule antagonists that can be administered orally. tandfonline.comnih.gov These antagonists are designed to competitively bind to the CRTH2 receptor, thereby preventing its activation by PGD2. bmj.com

Numerous CRTH2 antagonists have been developed and evaluated in preclinical studies. bmj.comnih.gov These studies have demonstrated the ability of these compounds to inhibit the activation and chemotaxis of key inflammatory cells like lymphocytes, eosinophils, and basophils in vitro. ersnet.org In animal models of allergic inflammation, CRTH2 antagonists have been shown to reduce airway inflammation. ersnet.org For instance, in a mouse model of airway inflammation, a CRTH2 antagonist was found to decrease the inflammatory infiltrate and locally produced pro-inflammatory cytokines. physiology.org The development of potent and selective antagonists like TASP0376377 represents a significant advancement in this field. nih.gov

Rationale for Investigating CRTH2 Antagonism

The investigation into CRTH2 antagonism is driven by the need for more targeted and effective therapies for allergic inflammation.

Unmet Needs in Mechanistic Understanding of Allergic Inflammation

Despite significant progress, there are still gaps in the understanding of the complex mechanisms driving allergic inflammation. frontiersin.orgresearchgate.net Current treatments for allergic diseases, such as antihistamines and corticosteroids, often provide symptomatic relief but may not address the underlying immune dysfunction. researchgate.netopenaccessjournals.com Many patients with allergic conditions like asthma and allergic rhinitis remain inadequately controlled on existing therapies. openaccessjournals.comjmcp.org This highlights the need for novel therapeutic strategies that target specific pathways involved in the inflammatory cascade. jmcp.orgdovepress.com Research into CRTH2 antagonism helps to further elucidate the specific role of the PGD2-CRTH2 pathway in allergic diseases.

Potential for Novel Therapeutic Approaches via CRTH2 Modulation

Modulating the CRTH2 pathway with antagonists offers a promising therapeutic approach for allergic diseases. ersnet.orgbmj.com By blocking the binding of PGD2 to CRTH2, these antagonists can inhibit the recruitment and activation of key inflammatory cells, thereby suppressing the allergic inflammatory response. ersnet.org This targeted approach has the potential to be more effective and have a better safety profile compared to broader-acting anti-inflammatory drugs. dovepress.com

The development of orally bioavailable CRTH2 antagonists has been a major focus, with over 20 such compounds entering clinical trials for asthma. bmj.com While the results of these trials have been varied, they have provided valuable insights into the potential of this therapeutic strategy. bmj.com The identification of specific patient populations, such as those with eosinophilic asthma, who may benefit most from CRTH2 antagonism is an active area of research. tandfonline.com

Research Findings on this compound

This compound is an isoquinoline (B145761) derivative identified as a potent and selective CRTH2 antagonist. nih.gov

AssayIC50 (nM)
CRTH2 Binding Affinity 19
Functional Antagonist Activity 13
Chemotaxis Inhibition 23

Data sourced from a study on the synthesis and structure-activity relationship of isoquinoline CRTH2 antagonists. nih.gov

This compound has demonstrated significant potency in inhibiting the CRTH2 receptor. nih.govmedchemexpress.commedchemexpress.com Furthermore, this compound exhibits high selectivity for CRTH2 over the DP1 prostanoid receptor and the COX-1 and COX-2 enzymes, which is a crucial characteristic for a targeted therapy. nih.govresearchgate.net Its efficacy in a chemotaxis assay further supports its potential as a CRTH2 antagonist. nih.gov

Positioning of this compound within CRTH2 Antagonist Research

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44), is a key receptor involved in inflammatory responses. biorxiv.orgcancer.gov It is activated by prostaglandin D2 (PGD2), leading to the recruitment and activation of type 2 immune cells like eosinophils, basophils, and Th2 cells. biorxiv.orgcancer.gov This mechanism makes the CRTH2 receptor a significant therapeutic target for allergic diseases such as asthma and allergic rhinitis. researchgate.netresearchgate.net Research efforts have been focused on developing potent and selective antagonists for the CRTH2 receptor to block these inflammatory pathways. researchgate.net Within this field of research, this compound has emerged as a noteworthy compound. hodoodo.commedchemexpress.comnih.gov

This compound has been identified as a potent and selective antagonist of the CRTH2 receptor. medchemexpress.com It belongs to a series of isoquinoline derivatives developed and studied for their CRTH2 inhibitory activity. nih.govresearchgate.netnih.gov Research has demonstrated its strong ability to block the function of the CRTH2 receptor through various assays. nih.govnih.gov

Detailed studies have quantified the potency of this compound, revealing its high binding affinity for the CRTH2 receptor, with a reported half-maximal inhibitory concentration (IC50) of 19 nM. medchemexpress.comnih.govmedchemexpress.comresearchgate.netlookchem.com Beyond its ability to bind to the receptor, its functional antagonism is also robust, with an IC50 value of 13 nM. medchemexpress.comresearchgate.netnih.govlookchem.com This indicates its effectiveness in preventing the receptor's activation once bound.

Furthermore, the compound's efficacy was confirmed in a chemotaxis assay, which measures the ability to inhibit the migration of inflammatory cells. In this assay, this compound demonstrated an IC50 of 23 nM, a result consistent with its antagonist potency. researchgate.netnih.govresearchgate.netnih.gov

A crucial aspect of its development is its selectivity. This compound shows a high degree of selectivity for the CRTH2 receptor over other related prostanoid receptors and enzymes. researchgate.netnih.gov Specifically, its inhibitory concentration for the DP1 prostanoid receptor is greater than 1 µM, and for the COX-1 and COX-2 enzymes, it is greater than 10 µM. nih.govresearchgate.netnih.govcnjournals.com This selectivity profile is a key characteristic, minimizing the potential for off-target effects.

Interactive Data Tables

Table 1: Potency of this compound in CRTH2 Assays

Assay TypeIC50 Value (nM)Source(s)
Binding Affinity19 medchemexpress.comnih.govmedchemexpress.comresearchgate.netlookchem.com
Functional Antagonist Activity13 medchemexpress.comresearchgate.netnih.govlookchem.com
Chemotaxis Assay23 researchgate.netnih.govresearchgate.netnih.gov

Table 2: Selectivity Profile of this compound

Receptor/EnzymeIC50 Value (µM)Source(s)
DP1 Prostanoid Receptor>1 nih.govresearchgate.netnih.govcnjournals.com
COX-1 Enzyme>10 nih.govresearchgate.netnih.govcnjournals.com
COX-2 Enzyme>10 nih.govresearchgate.netnih.govcnjournals.com

Properties

CAS No.

1233246-60-0

Molecular Formula

C25H16Cl2N2O4

Molecular Weight

479.313

IUPAC Name

1-​[4-​[(3,​4-​Dichlorobenzoyl)​amino]​benzoyl]​-4-​isoquinolineacetic acid

InChI

InChI=1S/C25H16Cl2N2O4/c26-20-10-7-15(11-21(20)27)25(33)29-17-8-5-14(6-9-17)24(32)23-19-4-2-1-3-18(19)16(13-28-23)12-22(30)31/h1-11,13H,12H2,(H,29,33)(H,30,31)

InChI Key

CSVJLKCBGGRRIQ-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(Cl)C(Cl)=C1)NC2=CC=C(C(C3=NC=C(CC(O)=O)C4=C3C=CC=C4)=O)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TASP0376377, TASP 0376377, TASP-0376377

Origin of Product

United States

Medicinal Chemistry and Compound Discovery Research of Tasp0376377

Discovery and Design Principles of Isoquinoline (B145761) CRTH2 Antagonists

The discovery of TASP0376377 is rooted in the exploration of isoquinoline derivatives as a novel chemotype for CRTH2 antagonists. jst.go.jp The initial lead compound, featuring an isoquinoline core, demonstrated promising potency and selectivity, setting the stage for further optimization. jst.go.jp The design strategy centered on modifying various structural components of the isoquinoline scaffold to enhance its pharmacological properties.

Synthetic Methodologies for Novel Isoquinoline Series

The synthesis of the novel isoquinoline series, including this compound, involved multi-step chemical processes. A key aspect of the synthetic approach was the creation of a diverse library of analogues to systematically probe the structure-activity relationships. The general synthetic scheme allowed for the introduction of various substituents at key positions of the isoquinoline and associated moieties, facilitating the exploration of their impact on CRTH2 receptor binding and functional activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies Leading to this compound

Intensive SAR studies were instrumental in the identification of this compound as a lead candidate. nih.govnih.gov These studies systematically investigated how modifications to the chemical structure of the isoquinoline antagonists influenced their biological activity.

Through the synthesis and evaluation of numerous analogues, researchers identified several key structural motifs crucial for high-affinity binding to the CRTH2 receptor. The isoquinoline core itself proved to be a critical element. jst.go.jpnih.gov Further studies revealed that the nature and position of substituents on the isoquinoline ring and the appended side chains significantly modulated binding affinity. nih.govacs.org

Optimization efforts focused on enhancing the antagonist potency of the lead compounds. This involved modifying the linker between the isoquinoline core and other parts of the molecule. For instance, replacing a carbonyl linker with a methylene (B1212753) linker was explored to alter the compound's biological profile. jst.go.jp Additionally, systematic variations of the substituents on the benzamide (B126) portion of the molecule were performed to improve potency. jst.go.jpacs.org These strategies led to the discovery of compounds with significantly improved binding affinity and functional antagonist activity. jst.go.jpnih.gov

The influence of different substituents on the functional activity of the isoquinoline antagonists was a key focus of the SAR studies. It was observed that even minor changes to the substituents could lead to significant differences in antagonist potency. nih.govacs.org For example, the introduction of specific groups at particular positions on the aromatic rings was found to be either beneficial or detrimental to the compound's ability to inhibit CRTH2 function. acs.org This detailed understanding of the SAR guided the rational design of more potent antagonists, culminating in the development of this compound. nih.gov

CompoundBinding Affinity (IC₅₀, nM)Functional Antagonist Activity (IC₅₀, nM)Chemotaxis Assay (IC₅₀, nM)
This compound (6m) 19 researchgate.netnih.gov13 researchgate.netnih.gov23 researchgate.netnih.gov
Lead Compound 1 19 jst.go.jp13 jst.go.jpNot Reported
TASP0412098 (9l) 2.1 jst.go.jp12 jst.go.jpNot Reported

Computational Chemistry and In Silico Approaches in this compound Research

While the primary discovery of this compound was driven by traditional medicinal chemistry approaches, including synthesis and SAR studies, the broader field of CRTH2 antagonist research has utilized computational chemistry and in silico methods. researchgate.net Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore modeling have been employed to understand the structural requirements for CRTH2 antagonism. researchgate.netacs.org These computational models can help in rationalizing the observed SAR and in designing new compounds with potentially improved properties. For instance, homology modeling has been used to create models of the CRTH2 receptor, which can then be used for structure-based drug design. nih.gov Although the specific application of these techniques in the direct discovery of this compound is not extensively detailed in the available literature, their use in the wider context of CRTH2 antagonist development highlights their importance in modern drug discovery. researchgate.netresearchgate.net

Ligand-Based Pharmacophore Modeling for CRTH2 Antagonists

Ligand-based pharmacophore modeling is a computational strategy used in drug discovery when the three-dimensional structure of the target protein is unknown or when researchers want to understand the common chemical features of a series of active compounds. dergipark.org.tr3ds.com In the context of CRTH2 antagonist discovery, this approach involves analyzing a set of known active molecules to generate a 3D model that defines the essential steric and electronic features required for binding and antagonism. researchgate.netnih.gov

The process typically begins with a dataset of compounds with known CRTH2 inhibitory activities. koreascience.kr These ligands are conformationally analyzed, and their chemical features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings—are mapped. researchgate.net By superimposing the active molecules, a common feature hypothesis, or pharmacophore, is generated. 3ds.com This model represents the spatial arrangement of functionalities crucial for interacting with the CRTH2 receptor.

For CRTH2 antagonists, pharmacophore models have been developed based on various chemical series, including benzylthio-1H-benzo[d]imidazol-1-yl acetic acid derivatives. researchgate.net These models typically highlight the importance of:

A carboxylic acid moiety: Essential for binding in many CRTH2 antagonists. researchgate.net

Hydrophobic regions: Three hydrophobic areas are often included, derived from the structure of early leads like indomethacin. rsc.org

Hydrogen bond donors and acceptors: Specific sites that form key interactions within the receptor's binding pocket. researchgate.net

Once validated, these pharmacophore models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that match the feature arrangement, leading to the discovery of new potential antagonists. rsc.orgresearchgate.net The design of the isoquinoline series, to which this compound belongs, was guided by such structure-activity relationship principles aimed at optimizing potency and selectivity. nih.gov

Molecular Docking Studies of this compound with CRTH2

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the drug discovery process for this compound, molecular docking studies were instrumental in understanding how isoquinoline derivatives interact with the CRTH2 receptor at a molecular level. nih.govnih.gov These studies utilize a 3D model of the target protein, which can be derived from crystallography or homology modeling. nih.govacs.org

The docking process simulates the binding of this compound into the binding pocket of the CRTH2 receptor. This allows researchers to visualize potential binding poses and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The crystal structure of human CRTH2 has revealed a semi-occluded binding pocket, providing a precise template for these simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For CRTH2 antagonists, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been extensively applied to various chemical series, including diazine indole (B1671886) acetic acids and phenoxy acetic acid derivatives. nih.govresearchgate.net

These studies provide detailed insights into how different physicochemical properties of the molecules influence their antagonist potency. researchgate.net The process involves:

Dataset compilation: A series of compounds with a range of biological activities (e.g., IC50 values) is selected. koreascience.kr

Molecular alignment: The compounds are aligned based on a common substructure or a pharmacophore model. researchgate.net

Field calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules. nih.gov

Model generation: Statistical methods are used to build a regression model that correlates the variations in these fields with the variations in biological activity. The predictive power of the model is validated using a test set of compounds. nih.govresearchgate.net

The results of QSAR studies are often visualized as 3D contour maps. nih.gov These maps highlight regions where modifications to the chemical structure are likely to enhance or diminish biological activity. For example, a map might show that adding a bulky group in a specific region (favored sterically) or an electron-withdrawing group in another (favored electrostatically) would increase the compound's potency. This information provides crucial guidance for medicinal chemists in the design and synthesis of new, more potent analogs, a process central to the discovery and optimization of compounds like this compound. nih.govresearchgate.net

Bioactivity Data for this compound

Assay TypeTarget/EffectIC50 ValueSource
Binding AffinityCRTH219 nM nih.govnih.gov
Functional AntagonismCRTH213 nM nih.govnih.gov
Chemotaxis AssayEosinophil Migration23 nM nih.govnih.gov
SelectivityDP1 Receptor>1 µM nih.govnih.gov
SelectivityCOX-1 Enzyme>10 µM nih.govnih.gov
SelectivityCOX-2 Enzyme>10 µM nih.govnih.gov

Molecular and Cellular Pharmacology of Tasp0376377

Binding Affinity and Selectivity Profile of TASP0376377

The initial characterization of this compound involved determining its binding affinity for the target CRTH2 receptor and assessing its selectivity against other related and off-target proteins to establish its specific mechanism of action.

Research has demonstrated that this compound exhibits a potent binding affinity for the CRTH2 receptor. nih.govmedchemexpress.com

The binding affinity of this compound was quantified by its ability to displace the radiolabeled native ligand, [3H]prostaglandin D2 ([3H]PGD2), from human CRTH2 receptors expressed in Chinese Hamster Ovary (CHO) cells. nih.gov In these competitive binding assays, this compound showed a half-maximal inhibitory concentration (IC50) value of 19 nM. nih.govmedchemexpress.comnih.gov This low nanomolar value indicates a high binding affinity for the CRTH2 receptor.

Table 1: CRTH2 Receptor Binding Affinity of this compound

CompoundAssay TypeTargetCell LineIC50 (nM)Source
This compound[3H]PGD2 DisplacementHuman CRTH2CHO Cells19 nih.gov, nih.gov

To ensure the compound's activity is specifically mediated through the CRTH2 receptor, its binding affinity was tested against the structurally related DP1 prostanoid receptor. nih.govresearchgate.net The DP1 receptor is another receptor for PGD2, but it mediates different cellular responses. This compound displayed a significantly lower affinity for the DP1 receptor, with an IC50 value greater than 1 µM (>1000 nM). nih.govmolaid.comcnjournals.com This demonstrates a high degree of selectivity for CRTH2 over the DP1 receptor. researchgate.netresearchgate.net

The potential for off-target activity was evaluated by testing this compound against cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. frontiersin.orgnih.govabcam.com Inhibition of these enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.orgnih.gov this compound showed negligible inhibitory activity against both COX-1 and COX-2, with IC50 values exceeding 10 µM (>10,000 nM) for both enzymes. nih.govresearchgate.netmolaid.com This lack of activity confirms that this compound does not interfere with the prostaglandin (B15479496) synthesis pathway and has a specific antagonist profile. researchgate.netresearchgate.net

Table 2: Selectivity Profile of this compound Against DP1 and COX Enzymes

CompoundOff-TargetIC50 (nM)Selectivity (fold vs. CRTH2)Source
This compoundDP1 Receptor>1,000>52x nih.gov, molaid.com
COX-1>10,000>526x nih.gov, molaid.com
COX-2>10,000>526x nih.gov, molaid.com

CRTH2 Receptor Binding Studies of this compound

Cellular Mechanisms of Action of this compound

Beyond simple receptor binding, the functional consequences of this interaction were assessed in cellular models to confirm the antagonist properties of this compound.

This compound demonstrated excellent functional antagonist activity in cell-based assays designed to measure the downstream effects of CRTH2 receptor activation. nih.govresearchgate.net In a chemotaxis assay, which measures the ability of a compound to block the migration of cells toward a chemoattractant like PGD2, this compound was highly effective, with an IC50 of 23 nM. nih.govresearchgate.netnih.gov This result was in strong agreement with its CRTH2 binding affinity. nih.gov Furthermore, in a functional assay measuring its antagonist properties, this compound exhibited an IC50 of 13 nM. nih.govmedchemexpress.commedchemexpress.com These findings confirm that this compound effectively binds to and blocks the function of the CRTH2 receptor at the cellular level.

Table 3: Functional Antagonist Activity of this compound

CompoundAssay TypeIC50 (nM)Source
This compoundFunctional Antagonism13 nih.gov, medchemexpress.com
Chemotaxis Inhibition23 nih.gov, researchgate.net

Functional Antagonist Activity in Cell-Based Assays

Inhibition of PGD2-Mediated Cellular Responses

This compound is a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.gov The CRTH2 receptor is a G protein-coupled receptor that binds with high affinity to prostaglandin D2 (PGD2). nih.govnih.gov PGD2 is a major prostanoid primarily produced by mast cells during allergic responses and is implicated in orchestrating the interactions between various immune cells, including mast cells, Th2 cells, eosinophils, and dendritic cells. kjim.orgnih.gov

The binding of PGD2 to the CRTH2 receptor on immune cells such as Th2 lymphocytes, eosinophils, and basophils triggers a cascade of pro-inflammatory events. nih.gov These events include cell migration and activation, up-regulation of adhesion molecules, and the promotion of Th2-type cytokine production (e.g., IL-4, IL-5, IL-13). nih.gov By acting as a CRTH2 antagonist, this compound effectively blocks these PGD2-mediated cellular responses, thereby inhibiting the inflammatory cascade associated with allergic conditions. This compound has demonstrated selectivity for the CRTH2 receptor over the DP1 prostanoid receptor and cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net

Chemotaxis Assay for this compound Effectiveness

The effectiveness of this compound in blocking the pro-inflammatory actions of PGD2 is quantifiable through in vitro chemotaxis assays. These assays measure the directed migration of immune cells towards a chemoattractant. In the context of this compound, its ability to inhibit the migration of human and mouse eosinophils towards eotaxin, a potent eosinophil chemoattractant, has been a key measure of its efficacy. psu.edu

Eosinophils, along with basophils, are key players in allergic inflammation, and their recruitment to inflammatory sites is a critical step in the pathogenesis of allergic diseases. nih.govnih.gov The chemotactic movement of these cells is largely driven by chemokines and pro-inflammatory mediators like PGD2 acting on the CRTH2 receptor. nih.govdovepress.com this compound has been shown to have a potent inhibitory effect on eosinophil chemotaxis, with a reported IC50 value of 23 nM, which aligns well with its CRTH2 antagonist potency. researchgate.net This demonstrates the compound's ability to effectively disrupt a key process in the allergic inflammatory response.

Calcium Mobilization Studies in CRTH2-Expressing Cells

Activation of the CRTH2 receptor by PGD2 initiates intracellular signaling cascades, a key event of which is the mobilization of intracellular calcium (Ca2+). nih.govplos.org This increase in cytosolic Ca2+ is a critical step for various cellular responses, including migration, degranulation, and cytokine production in immune cells. nih.gov

Studies using cells expressing the CRTH2 receptor have shown that PGD2 and its selective agonists induce a rapid and dose-dependent increase in intracellular Ca2+. plos.org this compound, as a CRTH2 antagonist, is expected to inhibit this PGD2-induced calcium mobilization. This inhibition serves as a direct measure of its ability to block the initial signaling events triggered by PGD2 binding to its receptor. For instance, it has been observed that stimulation of cord blood-derived mast cells with an anti-FcεRI antibody leads to Ca2+ mobilization in cells expressing CRTH2. nih.gov Similarly, mouse CRTH2 has been shown to mediate intracellular Ca2+ mobilization in a Gi-dependent manner in transfected cell lines. nih.gov

Modulation of Downstream Signaling Pathways by this compound

The binding of ligands to cell surface receptors like CRTH2 initiates a series of intracellular events collectively known as downstream signaling pathways. oaepublish.com These pathways ultimately lead to the cellular responses characteristic of the activated receptor. This compound, by blocking the initial receptor activation, effectively modulates these downstream signaling cascades.

The CRTH2 receptor is known to be involved in the activation of various signaling pathways that regulate immune cell function. nih.gov These pathways can influence gene expression patterns that control cell growth, differentiation, and migration. oaepublish.com Perturbations in these signaling pathways, often seen in inflammatory conditions, can lead to uncontrolled cellular responses. The action of this compound helps to normalize these responses by preventing the initial trigger. The integrated stress response (ISR), heat shock response (HSR), and oxidative stress response (OSR) are examples of stress-responsive signaling pathways that can be activated by cellular perturbations. nih.gov

Investigation of G Protein-Coupled Receptor (GPCR) Signaling

The CRTH2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. plos.orgwikipedia.org GPCRs are cell surface receptors that play a crucial role in a vast array of physiological processes by transducing extracellular signals into intracellular responses. wikipedia.orgnih.gov They are characterized by their seven-transmembrane structure and their interaction with heterotrimeric G proteins. wikipedia.org

Upon ligand binding, such as PGD2 to CRTH2, the receptor undergoes a conformational change that activates an associated G protein. wikipedia.org The CRTH2 receptor specifically couples to Gi/o proteins. plos.org This activation leads to the dissociation of the G protein subunits (α and βγ), which then go on to modulate the activity of various downstream effector proteins. ebi.ac.uk The signaling cascade initiated by GPCR activation is a fundamental mechanism by which cells respond to their environment. nih.gov this compound's antagonism of CRTH2 directly interferes with this initial step of GPCR signaling, preventing the propagation of the inflammatory signal.

Effects on Intracellular Messengers and Second Messengers

Second messengers are small intracellular signaling molecules that are rapidly synthesized or released in response to the activation of cell surface receptors. wikipedia.orgfrontiersin.org They play a critical role in amplifying and propagating the initial signal from the "first messenger" (the extracellular ligand) throughout the cell. wikipedia.org Common second messengers include cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+). wikipedia.org

The activation of the CRTH2 receptor by PGD2, through its coupling with Gi proteins, leads to the inhibition of adenylyl cyclase. plos.org This, in turn, decreases the intracellular levels of the second messenger cAMP. plos.org A reduction in cAMP can influence a variety of cellular processes. nih.gov Furthermore, the Gβγ subunit of the activated G protein can stimulate phospholipase C, leading to the generation of IP3 and DAG, which subsequently triggers the release of Ca2+ from intracellular stores. nih.gov this compound, by blocking CRTH2, prevents these changes in second messenger levels, thereby inhibiting the downstream cellular effects.

This compound's Impact on Immune Cell Function In Vitro

The inhibitory effects of this compound on CRTH2 signaling translate to significant impacts on the function of various immune cells in in vitro settings. The tumor microenvironment (TME) is a complex setting where various immune cells can have either pro- or anti-tumor effects depending on the signals they receive. mdpi.com While not directly related to cancer, the principles of immune cell modulation are relevant.

Modulation of Th2 Cell Activity and Chemotaxis

The CRTH2 receptor is preferentially expressed on Th2 lymphocytes, which are critical drivers of type 2 inflammation. nih.govresearchgate.net Upon activation by PGD2, the CRTH2 receptor on Th2 cells initiates a signaling cascade that leads to their migration, a process known as chemotaxis, to sites of inflammation. researchgate.net

Effects on Eosinophil and Basophil Migration

Similar to Th2 cells, eosinophils and basophils are key effector cells in allergic inflammation and also express the CRTH2 receptor. nih.govresearchgate.net PGD2-mediated activation of CRTH2 on these cells is a primary signal for their migration from the bloodstream into inflamed tissues. researchgate.net

As a potent CRTH2 antagonist, this compound effectively inhibits the migration of both eosinophils and basophils. researchgate.net The reported efficacy of this compound in a chemotaxis assay (IC50 = 23 nM) reflects its ability to block the migration of these cell types. frontiersin.orgjiaci.orgnih.gov By preventing the recruitment of eosinophils and basophils to inflammatory sites, this compound can limit the tissue damage and other pathological features associated with allergic reactions, such as those seen in asthma and allergic rhinitis. nih.gov

Influence on Cytokine and Chemokine Production Profiles (Mechanistic aspects)

The activation of CRTH2 on Th2 cells by PGD2 is known to promote the production of pro-inflammatory Th2-type cytokines, including interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). nih.gov These cytokines are central to the pathogenesis of allergic diseases, contributing to immunoglobulin E (IgE) production, eosinophil survival and activation, and airway remodeling. frontiersin.orgmdpi.com

By blocking the CRTH2 receptor, this compound is anticipated to inhibit the production of these key Th2 cytokines. The prevention of PGD2 binding to CRTH2 on Th2 cells would interrupt the signaling cascade that leads to the transcription and release of IL-4, IL-5, and IL-13. nih.gov While the general mechanism of CRTH2 antagonists suggests this inhibitory effect on cytokine production, specific studies detailing the quantitative impact of this compound on these cytokine profiles were not identified in the available research.

Furthermore, the inflammatory milieu involves a complex interplay of chemokines that orchestrate the migration of various immune cells. elifesciences.org The CRTH2-mediated activation of eosinophils can lead to an increase in chemokine production, further amplifying the inflammatory response. elifesciences.org As an antagonist of this receptor, this compound would mechanistically be expected to modulate these chemokine production profiles, although direct experimental evidence for this compound in this specific context is not detailed in the provided search results.

Data Tables

Table 1: In Vitro Activity of this compound

ParameterIC50 Value (nM)Cell Type/SystemReference(s)
CRTH2 Binding Affinity19- frontiersin.orgjiaci.orgnih.gov
Functional Antagonist Activity13- frontiersin.orgjiaci.orgnih.gov
Chemotaxis Inhibition23Th2 Cells, Eosinophils, Basophils frontiersin.orgjiaci.orgnih.gov

Preclinical investigations of the chemical compound this compound in specific disease models have not been documented in publicly available scientific literature.

Extensive searches for research pertaining to this compound within specified preclinical modeling systems have yielded no specific results. Consequently, an article detailing its investigation in these models cannot be generated.

The requested outline focuses on the following areas of preclinical research:

In Vitro Disease Modeling Systems:

Primary Cell Culture Models of Allergic Inflammation: This involves using primary cells isolated directly from tissues to study allergic inflammatory responses.

Organoid and 3D Cell Culture Systems for Immune Response: These are advanced models that grow cells in three-dimensional structures to better mimic organ-specific immune responses.

Co-culture Models for Cell-Cell Interaction Studies: These models involve culturing two or more different cell types together to study their interactions.

In Vivo Preclinical Model Systems:

Mouse Models of Allergic Inflammation and Hypersensitivity: These are animal models used to study the mechanisms of allergic reactions and test potential therapies.

Contact Hypersensitivity Models: A specific type of mouse model that examines the skin's allergic reaction to a substance after direct contact.

Despite a thorough search for the compound this compound in connection with these highly specific research models, no studies, data, or detailed findings are available in the public domain. Therefore, the creation of an article that adheres to the provided structure and content requirements is not possible at this time.

Preclinical Biological Investigations of Tasp0376377 in Disease Models

In Vivo Preclinical Model Systems for Investigating TASP0376377

Mouse Models of Allergic Inflammation and Hypersensitivity

House Dust Mite-Induced Allergic Lung Inflammation Models

The house dust mite (HDM) model of allergic asthma is a widely utilized preclinical tool that recapitulates key features of human allergic asthma. This model is favored over older models, such as ovalbumin-induced asthma, because HDM is a clinically relevant aeroallergen for a significant portion of the asthmatic population. In this model, repeated administration of HDM extract to rodents leads to the development of a robust inflammatory response in the lungs, characterized by airway hyperresponsiveness (AHR), eosinophilic and Th2-type inflammation, mucus hypersecretion, and airway remodeling.

The inflammatory cascade in HDM-induced models is initiated by the innate and adaptive immune systems. Components of the HDM extract, including allergens and pathogen-associated molecular patterns like LPS, activate airway epithelial cells and dendritic cells. This activation leads to the production of cytokines such as IL-25, IL-33, and TSLP, which in turn activate group 2 innate lymphoid cells (ILC2s) and promote the differentiation of Th2 cells. Activated ILC2s and Th2 cells release a variety of cytokines, including IL-4, IL-5, and IL-13, which are crucial for the recruitment and activation of eosinophils, mast cells, and basophils, as well as for promoting IgE production by B cells.

While specific studies detailing the effects of this compound in HDM-induced allergic lung inflammation models were not available in the searched literature, the known mechanism of CRTH2 antagonists suggests a potential therapeutic benefit in this context. CRTH2 is a receptor for prostaglandin (B15479496) D2 (PGD2), a key mediator released by mast cells during an allergic response. CRTH2 is expressed on Th2 cells, eosinophils, and basophils, and its activation promotes the chemotaxis and activation of these cells. Therefore, a CRTH2 antagonist like this compound would be expected to inhibit the recruitment and activation of these key inflammatory cells in the airways, thereby attenuating the allergic inflammatory response induced by HDM.

Key Features of House Dust Mite-Induced Allergic Lung Inflammation Models
FeatureDescriptionKey Mediators
Airway Hyperresponsiveness (AHR)Exaggerated bronchoconstrictor response to stimuli.IL-5, IL-13, Histamine, Leukotrienes
Eosinophilic InflammationInfiltration of eosinophils into the airway submucosa.IL-5, Eotaxin
Th2-type InflammationDominance of Th2 cells and their associated cytokines.IL-4, IL-5, IL-13
Mucus HypersecretionIncreased mucus production by goblet cells.IL-13
Airway RemodelingStructural changes in the airway wall.TGF-β, Metalloproteinases
Collagen-Induced Arthritis Models (for related compounds, implications for this compound)

Collagen-induced arthritis (CIA) is a widely used animal model for studying the pathogenesis of rheumatoid arthritis (RA). This model is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Freund's adjuvant. The resulting autoimmune response leads to the development of polyarthritis with features that closely resemble human RA, including synovial inflammation, pannus formation, cartilage degradation, and bone erosion. The pathogenesis of CIA involves both T cell and B cell responses to type II collagen, leading to the production of autoantibodies and the activation of inflammatory cascades within the joints.

While no studies were identified that directly investigated this compound in collagen-induced arthritis models, research on a related compound, TASP0277308, an S1P1 receptor antagonist, has shown significant therapeutic effects in a mouse CIA model. TASP0277308 was found to suppress the development of arthritis, even when administered after the onset of the disease. This effect is attributed to the role of S1P1 in regulating lymphocyte trafficking. By antagonizing the S1P1 receptor, TASP0277308 prevents the egress of lymphocytes from lymphoid tissues, thereby reducing their infiltration into the joints and mitigating the inflammatory response.

Other Animal Models (e.g., sheep asthma models for related CRTH2 antagonists)

In addition to rodent models, larger animal models, such as the sheep model of asthma, can provide valuable insights into the pathophysiology of airway diseases and the efficacy of novel therapeutics. Sheep naturally develop allergic responses to certain antigens, such as Ascaris suum, and exhibit both early and late-phase asthmatic responses, including bronchoconstriction and airway inflammation, that are analogous to human asthma. These larger models allow for more complex physiological measurements and repeated sampling, which can be advantageous for preclinical studies.

While specific studies involving this compound in sheep asthma models were not found, research has been conducted with other compounds targeting the PGD2 pathway. For instance, a study using an orally active antagonist of the prostanoid DP1 receptor, S-5751, in a sheep model of allergic asthma demonstrated significant effects. Treatment with S-5751 reduced both the early and late bronchoconstrictor responses to allergen challenge and inhibited airway hyperresponsiveness and inflammatory cell infiltration into the bronchoalveolar lavage fluid. These findings highlight the potential of targeting the PGD2 signaling cascade in a large animal model of asthma. Given that this compound targets the other major PGD2 receptor, CRTH2, it is plausible that it could also demonstrate efficacy in a similar large animal model, warranting further investigation.

Humanized Animal Models for Studying this compound Activity (if applicable)

Humanized animal models, particularly humanized mice, represent a significant advancement in preclinical research, offering a more translationally relevant platform to study human diseases and test novel therapeutics. These models are created by engrafting human cells or tissues into immunodeficient mice, thereby creating a mouse with a functional human immune system. For studying allergic diseases, humanized mice can be generated by transplanting human hematopoietic stem cells, which then differentiate into various human immune cell lineages, including T cells, B cells, mast cells, and eosinophils.

These models are particularly valuable for investigating the efficacy and mechanism of action of drugs that target human-specific molecules or pathways. In the context of this compound, a CRTH2 antagonist, humanized mice could provide a powerful tool to study its activity on human immune cells in an in vivo setting. Since the expression and function of CRTH2 can differ between species, a humanized model would allow for a more accurate assessment of how this compound modulates the function of human Th2 cells, eosinophils, and basophils in the context of an allergic inflammatory response.

While no specific studies were found that have utilized humanized animal models to investigate the activity of this compound, the existing literature on the use of these models for allergy and asthma research supports their potential applicability. Researchers have successfully used humanized mice to model allergic airway inflammation, demonstrating that human immune cells can mediate key features of the disease, such as eosinophilic infiltration and airway hyperresponsiveness, in response to allergen challenge. Therefore, a humanized mouse model of asthma could be a highly relevant platform to evaluate the preclinical efficacy of this compound.

Mechanistic Insights from Preclinical Disease Models

Investigation of this compound's Impact on Inflammatory Cell Infiltration

The infiltration of inflammatory cells into the airways is a hallmark of allergic asthma. This process is orchestrated by a complex network of chemokines and cytokines that attract various immune cells, including eosinophils, Th2 lymphocytes, neutrophils, and mast cells, from the circulation into the lung tissue. In preclinical models of allergic airway inflammation, such as the house dust mite model, a significant increase in the number of these inflammatory cells is observed in the bronchoalveolar lavage fluid and lung tissue following allergen challenge.

Eosinophils, in particular, are considered key effector cells in allergic asthma, and their recruitment to the airways is a critical step in the pathogenesis of the disease. This recruitment is largely dependent on the chemokine eotaxin and the cytokine IL-5. Th2 cells are the primary source of IL-5 and also produce IL-4 and IL-13, which further promote the inflammatory cascade.

As a CRTH2 antagonist, this compound is expected to directly impact the infiltration of several key inflammatory cell types. CRTH2 is highly expressed on eosinophils, Th2 cells, and basophils. The binding of PGD2 to CRTH2 on these cells induces their chemotaxis, leading to their accumulation at sites of allergic inflammation. By blocking this interaction, this compound would be predicted to inhibit the migration of these cells into the airways.

Although direct experimental evidence for this compound's effect on inflammatory cell infiltration in preclinical models was not available in the searched literature, studies with other CRTH2 antagonists have consistently demonstrated a reduction in eosinophil and lymphocyte infiltration in animal models of allergic airway inflammation. Therefore, it is highly probable that this compound would exert a similar inhibitory effect on inflammatory cell infiltration, which would be a key mechanism underlying its potential therapeutic efficacy in asthma.

Expected Impact of this compound on Inflammatory Cell Infiltration
Inflammatory Cell TypeRole in Allergic InflammationExpected Effect of this compound
EosinophilsRelease of pro-inflammatory mediators, tissue damage.Inhibition of recruitment and activation.
Th2 LymphocytesProduction of IL-4, IL-5, and IL-13.Inhibition of recruitment.
BasophilsRelease of histamine and other mediators.Inhibition of recruitment and activation.
NeutrophilsContribute to severe asthma phenotypes.Potential indirect inhibition.
Mast CellsRelease of PGD2, histamine, and leukotrienes.Inhibition of PGD2-mediated effects.

Analysis of Airway Hyperresponsiveness in Animal Models

Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to a wide variety of stimuli that would have little or no effect in healthy individuals. In preclinical animal models of asthma, AHR is typically assessed by measuring the change in lung function in response to a bronchoconstricting agent, such as methacholine or histamine. Allergen challenge in sensitized animals leads to the development of AHR, which is closely linked to the underlying airway inflammation and airway remodeling.

The mechanisms contributing to AHR are multifactorial and involve the direct effects of inflammatory mediators on airway smooth muscle, as well as structural changes in the airways, known as airway remodeling. Cytokines such as IL-13 play a crucial role in inducing AHR, both directly by sensitizing airway smooth muscle and indirectly by promoting eosinophilic inflammation and mucus production.

The potential of this compound to modulate AHR in animal models stems from its ability to inhibit the inflammatory cascade that drives this key feature of asthma. By blocking the recruitment and activation of CRTH2-expressing cells, particularly eosinophils and Th2 lymphocytes, this compound would be expected to reduce the levels of pro-inflammatory mediators and cytokines that contribute to AHR. Specifically, by inhibiting the influx of Th2 cells, this compound would likely lead to decreased production of IL-13, a key driver of AHR. Furthermore, the reduction in eosinophil numbers would diminish the release of their granular proteins, which can also contribute to airway hyperreactivity.

While direct experimental data on the effect of this compound on AHR in animal models was not found in the reviewed literature, the established link between CRTH2-mediated inflammation and AHR strongly suggests that this compound would have a beneficial effect. Studies with other CRTH2 antagonists have shown a reduction in AHR in various preclinical asthma models, supporting the hypothesis that this class of compounds can effectively target this important physiological manifestation of asthma.

Evaluation of Immune Cell Phenotypes and Gene Expression in Tissues

No specific data from preclinical studies detailing the systematic evaluation of immune cell phenotypes or comprehensive gene expression analysis in tissues following administration of this compound is available in the public scientific literature. While the target of this compound, the CRTH2 receptor, is known to be expressed on key immune cells in allergic inflammation, the precise effects of this specific compound on the phenotypic characteristics of these cells (e.g., changes in surface marker expression, cytokine production profiles) have not been documented in published research. nih.govnih.gov Consequently, no data tables can be generated to summarize such findings.

Identification of Potential Resistance Mechanisms in Preclinical Settings

There is no information available in the reviewed scientific literature regarding the identification of potential mechanisms of resistance to this compound in preclinical models. Studies investigating acquired or intrinsic resistance to this specific CRTH2 antagonist have not been published. Therefore, a discussion of potential resistance mechanisms is not possible based on the current body of scientific evidence.

Advanced Research Methodologies and Analytical Approaches for Tasp0376377

Biochemical and Biophysical Techniques

Biochemical and biophysical assays have been central to characterizing the interaction of TASP0376377 with its intended target and assessing its specificity against other related biological molecules.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays were crucial in quantifying the affinity of this compound for its target, the human CRTH2 receptor, which is also known as G protein-coupled receptor 44. nih.gov In these experiments, Chinese Hamster Ovary (CHO) cells engineered to express the human CRTH2 receptor were utilized. nih.gov The assay measured the ability of this compound to displace a radiolabeled version of the natural ligand, Prostaglandin (B15479496) D2 (specifically ³H-PGD₂), from the receptor. nih.gov

The results demonstrated that this compound has a potent binding affinity for the CRTH2 receptor. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to displace 50% of the radioligand, was determined to be 19 nM. nih.govnih.govresearchgate.net This low nanomolar value indicates a strong interaction between this compound and the CRTH2 receptor. nih.gov In addition to its binding affinity, functional antagonist activity was also confirmed, with an IC₅₀ value of 13 nM. nih.govnih.gov

Assay TypeTargetCell LineRadioligandResult (IC₅₀)Reference
Radioligand BindingHuman CRTH2 ReceptorCHO Cells³H-PGD₂19 nM nih.govnih.govresearchgate.net
Functional AntagonismHuman CRTH2 ReceptorNot SpecifiedNot Applicable13 nM nih.govnih.govresearchgate.net

Enzyme Activity Assays (e.g., for COX enzymes, if relevant to selectivity)

To establish the selectivity profile of this compound, its activity against other related enzymes, particularly cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), was evaluated. nih.govnih.gov These enzymes are critical in the prostaglandin synthesis pathway. The compound was also tested for its ability to bind to the DP1 prostanoid receptor, another receptor for prostaglandin D2. nih.govnih.gov

The findings from these enzyme activity and binding assays revealed that this compound is highly selective for the CRTH2 receptor. nih.govnih.gov The IC₅₀ values for both COX-1 and COX-2 enzymes were found to be greater than 10 µM. nih.govnih.govresearchgate.net Similarly, the IC₅₀ for the DP1 receptor was greater than 1 µM. nih.govnih.gov These results, when compared to the 19 nM binding affinity for CRTH2, underscore the compound's significant selectivity, which is a desirable characteristic for a targeted therapeutic agent. nih.gov

TargetAssay TypeResult (IC₅₀)Reference
CRTH2 ReceptorBinding Affinity19 nM nih.gov
DP1 Prostanoid ReceptorBinding Affinity>1 µM nih.govnih.gov
COX-1 EnzymeEnzyme Activity>10 µM nih.govnih.govresearchgate.net
COX-2 EnzymeEnzyme Activity>10 µM nih.govnih.govresearchgate.net

Receptor Dimerization and Oligomerization Studies

The target of this compound, the CRTH2 receptor, belongs to the G protein-coupled receptor (GPCR) family. nih.govnih.gov It is a well-established phenomenon that GPCRs can form dimers and higher-order oligomers, which can influence receptor signaling and function. nih.gov However, a review of the available scientific literature did not yield specific studies investigating the role or effects of this compound on the dimerization or oligomerization state of the CRTH2 receptor.

Cellular and Molecular Biology Techniques

While biochemical assays provide data on direct molecular interactions, cellular and molecular biology techniques are necessary to understand a compound's effects in a more complex biological context.

Flow Cytometry for Immune Cell Profiling

Flow cytometry is a powerful technology used for the comprehensive profiling and characterization of heterogeneous immune cell populations. lookchem.com This technique allows for the analysis of cell surface and intracellular markers to identify and quantify various immune cell subsets. lookchem.com Despite its utility in immunological research, specific studies employing flow cytometry to analyze immune cell profiles following treatment with this compound have not been identified in the reviewed scientific literature.

Western Blotting and Immunoprecipitation for Protein Analysis

Western blotting and immunoprecipitation are fundamental techniques for analyzing proteins and their interactions within a cell. sigmaaldrich.comnih.gov While specific published studies employing these methods for this compound are not detailed in available literature, their application is crucial for understanding the compound's effects on CRTH2-mediated signaling pathways.

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. rwdstco.com In the context of this compound research, it could be used to:

Confirm CRTH2 Expression: Verify the presence and relative abundance of the CRTH2 receptor in the cellular models used for assays, such as Chinese Hamster Ovary (CHO) cells engineered to express the human receptor. nih.gov

Analyze Downstream Signaling: Investigate whether this compound treatment alters the expression or post-translational modification (e.g., phosphorylation) of proteins involved in the CRTH2 signaling cascade.

Immunoprecipitation (IP) is used to isolate a specific protein (and its binding partners) from a complex mixture, such as a cell lysate. creative-proteomics.com This technique, often followed by Western blot analysis (IP-Western), is invaluable for studying protein-protein interactions. sigmaaldrich.combio-rad-antibodies.com For this compound, co-immunoprecipitation (Co-IP) could be employed to determine if the compound affects the interaction between CRTH2 and its associated G-proteins or other regulatory proteins, providing insight into the molecular mechanism of its antagonist activity. nih.govcreative-proteomics.com

Challenges in IP-Western analysis can include high background signals or the masking of target proteins by antibody fragments, which can be mitigated using specialized reagents and protocols. bio-rad-antibodies.com

Live-Cell Imaging and High-Content Screening

Live-cell imaging and high-content screening (HCS) are powerful methodologies that combine automated microscopy with quantitative image analysis to study cellular events in real-time and in a high-throughput manner. criver.comnih.gov These approaches allow researchers to observe the dynamic effects of compounds like this compound on cellular physiology and morphology. criver.com

Live-Cell Imaging enables the visualization of cellular processes as they happen. nih.govzeiss.com Potential applications in this compound research include:

Receptor Trafficking: Monitoring the internalization and recycling of the CRTH2 receptor from the cell surface in response to ligand binding and subsequent inhibition by this compound.

Signaling Dynamics: Observing real-time downstream signaling events, such as changes in intracellular calcium concentration, which are key functional outcomes of CRTH2 activation.

Cell Morphology and Motility: Tracking changes in cell shape and migration (chemotaxis), which are critical functions modulated by CRTH2 in immune cells like eosinophils and Th2 lymphocytes. researchgate.netresearchgate.net

High-Content Screening (HCS) , also known as high-content analysis (HCA), automates this process, allowing for the screening of many compounds or conditions simultaneously. criver.comthermofisher.comrevvity.com HCS could be used to profile this compound's effects across a panel of cell types or against a library of other signaling molecules to confirm its selectivity. By multiplexing fluorescent dyes, multiple cellular parameters can be analyzed in the same sample, providing a detailed phenotypic fingerprint of the compound's activity. criver.com

RNA Sequencing and Proteomics (Omics Approaches)

Omics technologies, such as RNA sequencing (transcriptomics) and mass spectrometry-based proteomics, provide a global, unbiased view of the molecular changes within a cell or tissue in response to a drug. embopress.orgnih.govmpg.de These approaches can uncover the broader biological pathways affected by this compound beyond its immediate target.

RNA Sequencing (RNA-seq) measures the abundance of all RNA transcripts in a sample, revealing genome-wide changes in gene expression. uib.nofrontiersin.org Studies on other CRTH2 antagonists have demonstrated their ability to down-regulate the transcription of a wide array of pro-inflammatory mediators, including cytokines and chemokines. nih.gov A similar RNA-seq study on cells (e.g., Th2 cells) treated with this compound could identify the specific genes and inflammatory pathways it modulates.

Proteomics complements transcriptomics by quantifying the levels of thousands of proteins, providing a more direct measure of the functional molecules in the cell. embopress.orgmpg.de The correlation between transcript and protein abundance is not always direct, making proteomic analysis essential for validating findings from RNA-seq and identifying post-transcriptional regulation. nih.gov Combining these two approaches provides a powerful, multi-layered understanding of a compound's mechanism of action. uib.nofrontiersin.org

Table 1: Hypothetical Gene Expression Changes in Human Th2 Cells Treated with this compound (Illustrative Data)
Gene SymbolGene NameFunctionExpected Change with this compound
IL4Interleukin 4Key Th2 cytokine, promotes allergic inflammationDown-regulated
IL5Interleukin 5Promotes eosinophil growth and activationDown-regulated
IL13Interleukin 13Mediates allergic inflammation and airway hyperresponsivenessDown-regulated
CCL5C-C Motif Chemokine Ligand 5 (RANTES)Chemoattractant for eosinophils, basophils, T-cellsDown-regulated
PTGDR2Prostaglandin D2 Receptor 2 (CRTH2)Target receptor for this compoundNo significant change expected
TBX21T-box Transcription Factor 21 (T-bet)Key Th1 transcription factorNo significant change or slight up-regulation

Gene Silencing and Knockdown Studies in Cellular Models

Gene silencing techniques, such as RNA interference (RNAi) and CRISPR-based methods, are used to specifically reduce or eliminate the expression of a target gene. nih.govhorizondiscovery.com These approaches are invaluable for target validation and for confirming that a compound's observed effects are mediated through its intended target. thermofisher.com

In the study of this compound, gene silencing of PTGDR2, the gene that encodes the CRTH2 receptor, would be a critical control experiment. nih.gov By comparing the cellular response to this compound with the response in cells where CRTH2 has been "knocked down," researchers can confirm the compound's on-target activity. For example, if both this compound treatment and PTGDR2 silencing abrogate PGD2-induced chemotaxis, it provides strong evidence that the compound's mechanism of action is via CRTH2 antagonism.

Small interfering RNAs (siRNAs) are commonly used tools for transiently knocking down gene expression. thermofisher.com For more permanent gene inactivation, CRISPR/Cas9 technology can be employed to create knockout cell lines, which can be particularly useful for long-term studies. nih.gov

Structural Biology Approaches

Structural biology techniques are used to determine the three-dimensional (3D) arrangement of atoms in a macromolecule, such as the CRTH2 receptor, and its complex with a ligand like this compound. imperial.ac.ukox.ac.uk This information is fundamental for understanding the precise mechanism of binding, potency, and selectivity, and it is a cornerstone of structure-based drug design. gu.se

Crystallography and Cryo-EM for CRTH2-TASP0376377 Complex Structure

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two leading methods for high-resolution structure determination of protein complexes. nih.govjeolusa.com

X-ray Crystallography has historically been the gold standard, providing atomic-resolution structures by analyzing the diffraction pattern of X-rays passing through a protein crystal. jeolusa.com However, a major bottleneck for this technique is the need to grow well-ordered crystals, which is particularly challenging for membrane proteins like CRTH2, as they are inherently flexible and unstable outside of a lipid environment. criver.compeakproteins.com

Cryo-Electron Microscopy (Cryo-EM) has undergone a "resolution revolution" and is now a powerful alternative, especially for large, flexible, or membrane-embedded complexes that are difficult to crystallize. peakproteins.comcsic.es In cryo-EM, samples are flash-frozen in their native state, and thousands of 2D images of individual particles are computationally combined to reconstruct a 3D model. csic.es Given the challenges with crystallizing G-protein coupled receptors, cryo-EM represents a highly viable path toward determining the structure of the CRTH2-TASP0376377 complex.

A high-resolution structure would reveal the specific amino acid residues in the CRTH2 binding pocket that interact with this compound, explaining its high binding affinity (IC50 = 19 nM) and functional antagonism (IC50 = 13 nM). researchgate.netmedchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. nih.gov It is particularly powerful for studying protein-ligand interactions, even those that are weak or transient. anu.edu.augu.semdpi.com

For the this compound-CRTH2 system, NMR could provide complementary data to crystallography or cryo-EM. anu.edu.au

Ligand-based NMR: Techniques like Saturation Transfer Difference (STD) NMR can identify which specific protons on the this compound molecule are in close contact with the CRTH2 receptor. This "epitope mapping" reveals the binding face of the ligand without needing to analyze the much larger protein. frontiersin.org

Protein-based NMR: By using isotope-labeled CRTH2, researchers can monitor chemical shift perturbations in the protein's NMR spectrum upon addition of this compound. This allows for the mapping of the ligand binding site directly on the receptor surface.

Conformational Analysis: NMR can be used to determine the 3D conformation of this compound when it is bound to the receptor, providing crucial insights for computational modeling and further drug design. nih.gov

These advanced analytical and structural methods are indispensable for building a complete picture of this compound, from its effects on cellular gene expression to the atomic details of its interaction with the CRTH2 receptor.

Challenges and Future Research Directions for Tasp0376377

Bridging In Vitro to In Vivo Mechanistic Discrepancies

A significant challenge in the development of TASP0376377 and other CRTH2 antagonists lies in translating promising in vitro findings to predictable in vivo efficacy. assaygenie.comphenovista.com In vitro studies, conducted in controlled laboratory settings outside of living organisms, offer valuable insights into the molecular and cellular mechanisms of a drug. assaygenie.commedicalnewstoday.com For instance, a chemotaxis assay using isolated cells can demonstrate the ability of this compound to block the migration of inflammatory cells. researchgate.net One of the most common functional assays used during the lead optimization of CRTH2 antagonists is the blockade of PGD2 (or DK-PGD2) induced migration of eosinophils or basophils. rsc.org This in vitro assay has been successfully translated into an in vivo model by measuring the inhibition of DK-PGD2 induced leukocytosis in guinea pigs. rsc.org

However, the complex biological environment of a living organism (in vivo) introduces numerous variables that can influence a drug's activity, leading to discrepancies with in vitro results. medicalnewstoday.comliveonbiolabs.com In vivo studies are essential for understanding the holistic response of an entire organism to a treatment. liveonbiolabs.com The discrepancy between the effectiveness of CRTH2 antagonists in animal models and their clinical efficacy in humans for conditions like allergic rhinitis and asthma highlights the challenge of patient selection and the complexity of the diseases. nih.gov

Unexpected findings in animal models further underscore these discrepancies. For example, CRTH2 knockout mice surprisingly exhibited enhanced eosinophil recruitment in an allergic asthma model, contrary to the expected outcome based on in vitro chemotaxis data. aai.org This suggests that CRTH2 may have a more complex, nonredundant role in regulating eosinophilia and the allergic response in vivo. aai.org These differences necessitate a deeper understanding of the compound's behavior within a complete biological system to ensure its therapeutic potential is accurately predicted and ultimately realized in clinical settings.

Addressing Research Challenges in Specificity and Off-Target Effects

A critical aspect of the development of this compound is ensuring its high specificity for the CRTH2 receptor while minimizing off-target effects. cnjournals.comnih.gov this compound has demonstrated sufficient selectivity for CRTH2 over the DP1 prostanoid receptor and COX-1 and COX-2 enzymes. researchgate.net However, the broader landscape of CRTH2 antagonist research reveals the complexity of achieving absolute specificity.

The challenge is rooted in the fact that many biological molecules share structural similarities. For instance, CRTH2 is highly homologous to other chemotactic receptors like the leukotriene B4 receptors (BLT1/BLT2) and the formyl peptide receptor. rsc.org This homology increases the potential for off-target binding, where the drug interacts with unintended receptors, potentially leading to unforeseen side effects or reduced efficacy. nih.gov

Furthermore, some compounds initially identified for other targets have been found to be potent CRTH2 antagonists. A notable example is ramatroban, which was marketed in Japan for allergic rhinitis as a TP antagonist but was later discovered to also be a potent CRTH2 antagonist. researchgate.net This highlights the need for comprehensive screening against a wide panel of receptors and enzymes to fully characterize the specificity profile of a compound like this compound.

The following table summarizes the selectivity of this compound against related targets:

TargetThis compound Activity (IC50)Reference
CRTH2 (binding affinity) 19 nM researchgate.net
CRTH2 (functional antagonist) 13 nM researchgate.net
CRTH2 (chemotaxis assay) 23 nM researchgate.net
DP1 prostanoid receptor >1 μM researchgate.net
COX-1 enzyme >10 μM researchgate.net
COX-2 enzyme >10 μM researchgate.net

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Future research must continue to employ rigorous and broad-based screening methods to identify and understand any potential off-target activities of this compound, ensuring a safer and more effective therapeutic profile.

Exploring Novel Biological Roles of CRTH2 Beyond Allergic Inflammation

While the primary focus of this compound research is its role in allergic inflammation, there is a growing body of evidence suggesting that the CRTH2 receptor plays a role in a wider range of physiological and pathological processes. researchgate.netnih.gov This opens up new avenues for the potential therapeutic application of CRTH2 antagonists like this compound.

Initially, CRTH2 was identified for its involvement in allergic diseases due to its expression on Th2 cells, eosinophils, and basophils, and its role in mediating their migration and activation. researchgate.netaai.orgnih.gov However, further research has revealed CRTH2 expression in various other tissues and cells, indicating its involvement in a broader spectrum of biological functions. rsc.orgresearchgate.net

Potential non-allergic roles for CRTH2 that warrant further investigation include:

Central Nervous System: Research is exploring the involvement of the PGD2-CRTH2 pathway in diseases of the central nervous system. researchgate.netnih.gov

Kidney and Intestinal Diseases: Studies suggest a potential role for CRTH2 in the pathology of kidney and intestinal diseases. researchgate.netnih.gov

Cancer: The PGD2/CRTH2 axis may have relevance in the context of cancer. researchgate.netnih.govnih.gov

Bone and Cartilage: The biological actions of CRTH2 may extend to bone and cartilage health. researchgate.netnih.gov

Neutrophilic Inflammation: Several studies indicate a role for CRTH2 in neutrophilic inflammation, such as in models of acute lung injury. biorxiv.org

The table below summarizes some of the potential extended biological roles of the CRTH2 receptor.

System/Disease AreaPotential Role of CRTH2Reference
Central Nervous System Involvement in CNS diseases researchgate.netnih.gov
Kidney Disease Potential role in kidney pathology researchgate.netnih.gov
Intestinal Disease Potential role in intestinal diseases researchgate.netnih.gov
Cancer Relevance in cancer biology researchgate.netnih.govnih.gov
Bone and Cartilage Role in bone and cartilage health researchgate.netnih.gov
Neutrophilic Inflammation Contribution to neutrophilic inflammation and acute lung injury biorxiv.org

Exploring these novel biological roles of CRTH2 is crucial for understanding the full therapeutic potential of this compound and could lead to its application in a wider range of diseases beyond allergic inflammation.

Development of Advanced Preclinical Disease Models for this compound Research

To better predict the clinical efficacy of this compound, the development of more sophisticated and human-relevant preclinical disease models is essential. These models are crucial for bridging the gap between laboratory research and human clinical trials.

Incorporating Human-Relevant Cellular and Tissue Systems

A significant challenge in preclinical research is the difference in CRTH2 expression patterns between mice and humans. nih.gov For instance, while CRTH2 is an exclusive marker for Th2 cells in humans, it is also found on Th1 cells and neutrophils in mice. nih.gov This species-specific difference can complicate the interpretation of data from murine models.

To address this, researchers are increasingly using human-relevant systems:

Ex vivo human models: Studies using human nasal polyp tissue explants have successfully recapitulated findings from animal disease models, demonstrating the utility of such systems. rsc.org

Humanized mouse models: These are immunodeficient mice reconstituted with human immune cells. frontiersin.org Models like the human CRTH2 (hCRTH2) transgenic mice, which express hCRTH2 on innate immune cells, provide a more accurate platform to study the effects of CRTH2-targeting therapies. jci.org These models are valuable for studying the development and function of human immune cells, including those expressing CRTH2, in an in vivo setting. pnas.org

Human cell lines: The use of human cell lines, such as CHO-K1 cells recombinantly expressing the human prostanoid DP2 receptor (CRTH2), allows for high-throughput screening and detailed functional analysis in a human-specific context. revvity.com

The table below highlights various human-relevant models used in CRTH2 research.

Model TypeDescriptionRelevance to this compound ResearchReference
Ex vivo Human Tissue Use of human tissue explants, such as nasal polyps.Allows for testing in a more physiologically relevant human tissue environment. rsc.org
Humanized Mice Immunodeficient mice engrafted with human immune cells or expressing human genes.Provides an in vivo system that more closely mimics the human immune response to CRTH2 modulation. frontiersin.orgjci.orgpnas.org
Recombinant Human Cell Lines Cell lines (e.g., CHO-K1) engineered to express the human CRTH2 receptor.Enables specific and high-throughput functional assays of this compound on the human receptor. revvity.com

The integration of these human-relevant systems into the preclinical evaluation of this compound will provide more accurate and translatable data, ultimately improving the prediction of its clinical success.

Refinement of In Vivo Models to Mimic Disease Complexity

Standard in vivo models, while useful, may not fully capture the complex and multifactorial nature of human diseases like asthma and atopic dermatitis. aai.orgoup.com Therefore, refining these models to better mimic human disease complexity is a critical area of research.

Current animal models for CRTH2 antagonist research include:

Murine models of antigen-induced lung inflammation. rsc.org

Murine models of cigarette smoke-induced lung inflammation. rsc.org

Murine models of allergic rhinitis. rsc.org

Guinea pig models of PGD2-induced airflow obstruction and airway hyper-responsiveness. rsc.org

Sheep models of airway hyper-responsiveness. rsc.org

Murine models of contact hypersensitivity. rsc.org

While these models have been instrumental in establishing the role of CRTH2 in allergic inflammation, there is a need for models that better reflect the chronic and heterogeneous nature of human allergic diseases. For instance, the development of models that incorporate the complex interplay of different immune cells, genetic predispositions, and environmental factors will be crucial.

The use of patient-derived xenograft (PDX) models, where tissue from a patient's tumor is implanted into an immunodeficient mouse, has preserved the heterogeneity of the original tumor and its microenvironment. frontiersin.org A similar approach with tissues from patients with severe allergic diseases could provide a more predictive platform for testing this compound. Furthermore, the development of humanized mouse models that support the engraftment of a more complete human immune system will be invaluable for studying the compound's effects in a more human-like context. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Actions

To gain a holistic understanding of the biological effects of this compound, future research should focus on the integration of multi-omics data. nih.gov Multi-omics combines data from various "omes," such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive picture of cellular and systemic responses to a drug. nih.govfrontlinegenomics.com

This approach can help to:

Identify novel biomarkers: By analyzing changes across multiple molecular levels, researchers can identify biomarkers that predict patient response to this compound.

Uncover new mechanisms of action: Integrated analysis can reveal previously unknown pathways and molecular interactions affected by the drug. nih.gov

Elucidate off-target effects: A multi-omics approach can provide a more complete picture of a drug's interactions within the cell, helping to identify potential off-target effects.

Bridge the genotype-to-phenotype gap: By connecting genetic information with functional readouts at the protein and metabolite levels, researchers can better understand how genetic variations influence drug response. nih.gov

For example, an accumulation of transcripts for IL-4, IL-5, IL-9, and CRTH2 signaling suggests a Th2-skewed response. researchgate.net By integrating this transcriptomic data with proteomic and metabolomic data, researchers could gain deeper insights into the downstream consequences of CRTH2 antagonism with this compound.

The following table outlines the different omics fields and their potential application in this compound research.

Omics FieldDescriptionApplication to this compound ResearchReference
Genomics Study of an organism's complete set of DNA.Identifying genetic variations that may influence patient response to this compound. frontlinegenomics.com
Transcriptomics Study of the complete set of RNA transcripts.Understanding how this compound alters gene expression profiles in target cells. nih.govfrontlinegenomics.com
Proteomics Study of the complete set of proteins.Analyzing changes in protein expression and post-translational modifications following this compound treatment. nih.govfrontlinegenomics.com
Metabolomics Study of the complete set of small-molecule metabolites.Identifying metabolic pathways affected by this compound and potential metabolic biomarkers of drug response. nih.govfrontlinegenomics.com

The integration of multi-omics data represents a powerful approach to unravel the complex biological effects of this compound, paving the way for a more personalized and effective use of this compound in the clinic.

Methodological Advancements for Reproducible Research on this compound

Reproducibility is a cornerstone of scientific progress, ensuring that research findings are reliable and can be built upon by the wider scientific community. d-nb.info For a compound like this compound, establishing robust and reproducible research methodologies is paramount. While specific advancements for this compound are not extensively documented, the application of established best practices in preclinical research is a critical future direction.

Standardization of In Vitro Assays:

Initial studies on this compound have utilized chemotaxis and binding assays to determine its potency and selectivity. researchgate.net A chemotaxis assay demonstrated its effectiveness with a half-maximal inhibitory concentration (IC50) of 23 nM. researchgate.net Furthermore, its binding affinity for CRTH2 was confirmed with an IC50 of 19 nM, and it showed high selectivity over the DP1 prostanoid receptor (IC50 > 1 µM) and cyclooxygenase (COX) enzymes (IC50 > 10 µM). medchemexpress.comresearchgate.net

To enhance reproducibility, future research should focus on:

Detailed Protocol Reporting: Publishing highly detailed, step-by-step protocols for these assays, including cell line authentication, reagent sources and concentrations, and specific instrumentation settings.

Cross-Laboratory Validation: Independent laboratories should perform these assays to validate the initial findings, which would significantly strengthen the evidence base for this compound's activity.

Development of Standard Operating Procedures (SOPs): The establishment of SOPs for this compound-related assays would ensure consistency across different studies and research groups.

Advanced Methodologies for Interaction Analysis:

Techniques like Surface Plasmon Resonance (SPR) could be employed for real-time, label-free quantification of the binding kinetics between this compound and the CRTH2 receptor. nih.gov SPR provides detailed information on association and dissociation rates, offering a deeper understanding of the interaction dynamics than simple endpoint assays. nih.gov The adoption of such advanced and standardized methods will be crucial for generating high-quality, reproducible data.

Data and Code Sharing:

A significant step towards reproducible research is the open sharing of data and analysis code. nih.gov Future publications on this compound should adhere to the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles. This includes depositing raw data in public repositories and making analysis scripts available, which allows for independent verification and re-analysis of the findings.

Table 1: Methodological Approaches for Enhancing Reproducibility in this compound Research
Methodological AreaKey Advancement/PracticeRationale for Reproducibility
In Vitro AssaysStandardized Protocol Reporting for Chemotaxis and Binding AssaysEnsures consistency and allows for direct comparison of results across studies.
Interaction AnalysisAdoption of Surface Plasmon Resonance (SPR)Provides detailed, real-time kinetic data of the drug-target interaction, enhancing the depth and quality of findings. nih.gov
Data ManagementOpen Data and Code Sharing (FAIR Principles)Facilitates transparency, verification, and reuse of research data and analyses.

Unexplored Signaling Cascades and Protein Interactions Influenced by this compound

The primary mechanism of action of this compound is the antagonism of the CRTH2 receptor, a G protein-coupled receptor (GPCR). dovepress.comresearchgate.net The activation of CRTH2 by its natural ligand, prostaglandin (B15479496) D2 (PGD2), is known to trigger several downstream signaling pathways implicated in allergic inflammation. dovepress.com By blocking this interaction, this compound is expected to modulate these cascades. However, the precise downstream effects of this compound remain a significant area for future investigation.

Known Downstream Signaling of CRTH2:

CRTH2 activation is known to initiate signaling through multiple pathways. dovepress.com Understanding how this compound modulates these is a key research goal. The primary known cascades include:

Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

Phosphatidylinositol 3-Kinase (PI3K) Pathway: This pathway is crucial for cell survival, proliferation, and migration.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is involved in inflammatory responses.

Intracellular Calcium Mobilization: CRTH2 activation leads to an increase in intracellular calcium levels, a key second messenger in many cellular processes. dovepress.com

Future research should aim to quantify the inhibitory effect of this compound on each of these specific pathways in relevant cell types, such as T helper 2 (Th2) cells, eosinophils, and basophils, where CRTH2 is expressed. dovepress.com

Unexplored Protein-Protein Interactions:

Beyond its primary target, CRTH2, the broader protein interaction profile of this compound is entirely unexplored. Identifying potential off-target interactions is crucial for a complete understanding of its biological activity and for predicting potential side effects.

Modern proteomic techniques could be employed to uncover novel protein interactions:

Affinity Chromatography-Mass Spectrometry: Using a tagged version of this compound as bait to pull down interacting proteins from cell lysates.

Computational Modeling and Docking Studies: In silico approaches can predict potential binding partners based on structural similarities to known ligands of other proteins. wikipedia.org

Investigating these unexplored areas will provide a more comprehensive picture of the molecular mechanisms of this compound and could reveal novel therapeutic applications or highlight previously unknown biological functions.

Table 2: Potential Signaling Cascades and Protein Interactions for Future this compound Research
Area of InvestigationSpecific Target/PathwayPotential Impact of this compoundRecommended Research Approach
Signaling CascadesPhospholipase C (PLC) / Intracellular Ca2+Inhibition of PLC activation and subsequent reduction in intracellular calcium mobilization. dovepress.comCalcium imaging studies and quantification of IP3 levels in the presence of this compound.
Phosphatidylinositol 3-Kinase (PI3K)Downregulation of PI3K pathway activity. dovepress.comWestern blot analysis for phosphorylated forms of key PI3K downstream effectors (e.g., Akt).
p38 Mitogen-Activated Protein Kinase (MAPK)Suppression of p38 MAPK phosphorylation and activity. dovepress.comKinase activity assays and western blotting for phosphorylated p38.
Protein InteractionsNovel off-target proteinsUnknown; could reveal new mechanisms of action or potential for side effects.Affinity chromatography-mass spectrometry, computational docking.

Q & A

Q. What criteria determine whether this compound data qualifies as high-quality research data?

  • Methodology :
  • Ensure reproducibility via detailed metadata (instrument calibration, software versions).
  • Validate accuracy through internal controls and replication across labs.
  • Archive datasets in repositories like Zenodo with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.